2-{[(2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid
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Overview
Description
2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound with a complex structure that includes a cyano group, a dimethoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propenoyl Intermediate: The reaction begins with the formation of the propenoyl intermediate by reacting 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-aminobenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-8-7-12(17(10-14)26-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b13-9+ |
InChI Key |
LOMPNFQSWBFQQN-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O)OC |
Origin of Product |
United States |
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